(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

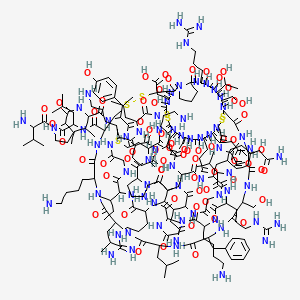

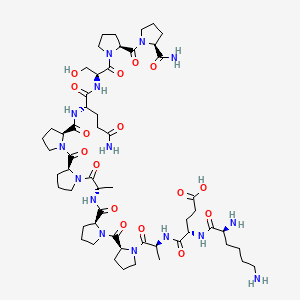

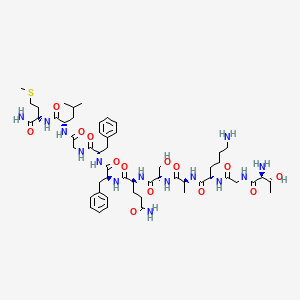

“(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate” is a chemical compound with the molecular formula C12 H21 N2 O4 S2 and a molecular weight of 321.44 . It is also known as MTSSL . It is a highly reactive thiol-specific spin label .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12 H21 N2 O4 S2 . It is a pyrroline substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 .Physical And Chemical Properties Analysis

The compound appears as a light yellow solid . It is soluble in DMSO at a concentration of 2 mg/mL .Scientific Research Applications

Kinetic Resolution of Derivatives : Bálint et al. (2004) demonstrated the kinetic resolution of chiral stable free radicals, including derivatives of 1-oxyl-2,2,5,5-tetramethylpyrrolidine, by lipase-catalyzed enantiomer selective acylation. These derivatives were converted to methanethiosulfonate spin labels, showcasing their potential in biocatalysis and enantiomeric separation processes (Bálint et al., 2004).

Molecular Dynamics Simulation in Proteins : Sezer et al. (2008) studied the nitroxide spin label 1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl-methanethiosulfonate (MTSSL) using molecular dynamics simulations. This was done to understand its conformational dynamics when attached to proteins, which is crucial for site-directed spin labeling in protein studies (Sezer et al., 2008).

EPR Spectroscopy and DFT Calculations : Owenius et al. (2001) investigated the influence of solvent polarity and hydrogen bonding on the EPR parameters of MTSSL using EPR spectroscopy and density functional theory (DFT) calculations. This study is significant for understanding the interactions of spin labels with different environments (Owenius et al., 2001).

Probing Local Conformational Changes in Proteins : Hammarström et al. (2001) used spin labels including MTSSL to probe local structural changes in human carbonic anhydrase II during unfolding and aggregation. This highlights the application in studying protein dynamics and interactions (Hammarström et al., 2001).

Thiol-Specific Spin Labeling : Berliner et al. (1982) synthesized a thiol-specific spin label, demonstrating its specificity with the active thiol protease, papain. This is important for specific conformational probing of thiol site structure in proteins (Berliner et al., 1982).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethyl-N-(2-methylsulfonylsulfanylethyl)pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S2/c1-11(2)8-9(12(3,4)14(11)16)10(15)13-6-7-19-20(5,17)18/h8,16H,6-7H2,1-5H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYMTOHZFLDQDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)C(=O)NCCSS(=O)(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676094 |

Source

|

| Record name | S-{2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)amino]ethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

384342-59-0 |

Source

|

| Record name | S-{2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)amino]ethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)